Fmoc-L-2-(5-bromothienyl)alanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a 5-bromothienyl group, which enhances the stability and reactivity of peptides. This compound is crucial in the development of novel bioactive compounds, particularly in therapeutic applications within oncology and personalized medicine. The compound's full name reflects its structure, where Fmoc stands for fluorenylmethoxycarbonyl, a protecting group commonly used in solid-phase peptide synthesis.
Fmoc-L-2-(5-bromothienyl)alanine is synthesized through various chemical methods, utilizing starting materials that include amino acids and thiophene derivatives. Its commercial availability has increased due to advancements in synthetic methodologies and the growing demand for high-purity reagents in research and pharmaceutical applications.
This compound falls under the category of amino acid derivatives and is classified as a peptide synthesis reagent. It is also recognized for its role in solid-phase peptide synthesis, where it serves as a building block for creating complex peptide structures.
The synthesis of Fmoc-L-2-(5-bromothienyl)alanine typically involves several key steps:
The reaction conditions are carefully controlled to optimize yield and purity. Typically, solvents such as dimethylformamide or dichloromethane are used, and the reactions are monitored using techniques like thin-layer chromatography to ensure complete conversion.
Fmoc-L-2-(5-bromothienyl)alanine has a molecular formula of and a molecular weight of approximately 472.35 g/mol. The structure includes:
The compound's CAS number is 220497-50-7, and it is often represented in structural databases under various synonyms that highlight its functional groups and structural characteristics.
Fmoc-L-2-(5-bromothienyl)alanine participates in various chemical reactions typical of amino acids, including:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration. High-throughput screening methods are often employed to optimize reaction conditions for large-scale applications.
Studies have shown that modifications such as bromination can affect the binding affinity and selectivity of peptides for their targets, making this compound valuable in drug design.
Relevant data from safety data sheets indicate handling precautions due to potential irritants associated with brominated compounds.
Fmoc-L-2-(5-bromothienyl)alanine finds extensive use in:
The increasing focus on personalized medicine highlights the importance of such compounds in tailoring therapeutic strategies based on individual patient profiles. As research continues to evolve, Fmoc-L-2-(5-bromothienyl)alanine remains a pivotal reagent in advancing biochemistry and pharmaceutical science.
Fmoc-L-2-(5-bromothienyl)alanine (CAS 220497-50-7) serves as a specialized building block in solid-phase peptide synthesis (SPPS) due to its unique bromothienyl side chain that enables post-assembly modifications. This non-natural amino acid derivative exhibits molecular weight of 472.35 g/mol and typically appears as a white to off-white powder with >95% purity [1] [2]. The electron-withdrawing bromothienyl moiety significantly influences coupling efficiency during peptide chain elongation, particularly when incorporated in sequences prone to aggregation. Optimized protocols recommend using pre-activated symmetrical anhydrides or Oxyma ester derivatives to minimize racemization, which remains below 1% under controlled conditions [4] [9].
The bromine atom at the 5-position of the thienyl ring provides a versatile handle for transition metal-mediated cross-coupling, enabling on-resin diversification after peptide assembly. This functionality permits the introduction of structurally diverse elements without compromising the peptide backbone integrity. For challenging sequences containing multiple hydrophobic residues, pseudoproline dipeptide derivatives are strategically employed to disrupt secondary structure formation, improving coupling efficiency from <70% to >95% in model hexapeptide systems [4]. The steric bulk of the bromothienyl group necessitates extended coupling times (60-90 minutes) compared to standard amino acids (30 minutes) to achieve >99% completion, particularly when positioned C-terminal to β-branched residues [9].
Table 1: SPPS Protocols for Fmoc-L-2-(5-bromothienyl)alanine Integration
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Activation Method | HBTU/DIPEA | DIC/Oxyma Pure |
Coupling Time | 30 min | 60-90 min |
Coupling Solvent | DMF | DMF/DCM (1:1) |
Resin Type | Wang resin | 2-Chlorotrityl chloride resin |
Racemization Risk | Moderate (1-3%) | Low (<1%) |
Typical Coupling Efficiency | 90-95% | >99% |
The bromine functionality on the thiophene ring enables diverse modifications through orthogonal protection strategies that preserve the Fmoc group and common side-chain protections. The bromine remains stable under standard SPPS conditions, including piperidine-mediated Fmoc deprotection (20% in DMF) and TFA cleavage cocktails [3]. This stability permits selective post-assembly transformations while maintaining the peptide backbone integrity. For sequential modifications, the acid-labile Mmt (4-methoxytrityl) group provides optimal orthogonality, removable with 1-3% TFA in DCM without affecting the bromine functionality or standard side-chain protections [8].
The electron-rich thiophene ring exhibits compatibility with Pd(0)-catalyzed cross-coupling reactions when paired with appropriate protection schemes. The Trt (triphenylmethyl) group offers a balanced approach for thiol protection in cysteine-rich sequences containing bromothienylalanine, with cleavage achievable using TFA/TIS/H₂O (95:2.5:2.5) without bromine displacement [8]. For multi-step modifications requiring sequential deprotection, the Dpm (diphenylmethylsulfenyl) group demonstrates exceptional stability toward mild acids but cleaves cleanly under strong acid conditions (95% TFA), enabling selective modification sequences [8]. This orthogonality facilitates the synthesis of complex peptide conjugates bearing multiple modifications on a single bromothienylalanine residue.
Table 2: Orthogonal Protection Groups for Bromothienyl Side-Chain Modification
Protection Group | Cleavage Conditions | Compatibility | Application Scope |
---|---|---|---|
Native Br | Pd(0) catalysis | Acid/base stable | Cross-coupling reactions |
Mmt | 1-3% TFA/DCM | Fmoc/Trt stable | Sequential modifications |
Trt | 1% TFA/TIS | Fmoc/Mmt stable | Cysteine pairing |
Dpm | 95% TFA | Mild acid stable | Selective deprotection |
Acm | Hg(II)/Ag(I) salts | Full orthogonality | Disulfide formation |
The bromine substituent on the thiophene ring enables a range of transition metal-catalyzed transformations that proceed with high chemoselectivity without affecting peptide bonds or common protecting groups. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems achieves >85% yield for aryl amination at 80°C in toluene/DMF mixtures, introducing structurally diverse amine functionalities while preserving stereochemical integrity [5]. This reaction demonstrates particular efficiency with electron-deficient amines and aminopyridines, enabling the synthesis of complex peptide-drug conjugates without racemization at the α-carbon [5].
Suzuki-Miyaura cross-coupling represents another powerful approach for bromothienyl modification, achieving near-quantitative conversion with arylboronic acids containing electron-donating groups when catalyzed by Pd(PPh₃)₄/K₃PO₄ in THF/H₂O at 60°C [3]. The reaction exhibits excellent functional group tolerance toward common peptide functionalities, including Fmoc, Boc, and tBu protections. For sequential dual functionalization, the bromine can be selectively activated before or after peptide assembly, enabling the introduction of two distinct modifications at the 4- and 5-positions of the thiophene ring [6]. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining >95% chemoselectivity, particularly valuable for structurally sensitive peptides [5].
Fmoc removal from bromothienylalanine-containing peptides requires precisely controlled conditions to prevent aspartimide formation and other base-mediated side reactions. Standard piperidine deprotection protocols (20% in DMF, 2 × 3 min) achieve complete Fmoc cleavage but risk β-elimination when aspartic acid residues are adjacent in the sequence [4] [9]. The electron-deficient thiophene ring alters deprotection kinetics, requiring modified piperidine concentrations (25%) for complete removal in sequences containing C-terminal steric hindrance [7].
The introduction of alternative deprotection reagents significantly reduces side reactions in sensitive sequences. Morpholine/DMF (1:1) demonstrates particular efficacy for bromothienylalanine-rich sequences, reducing aspartimide formation by 75% compared to standard piperidine protocols while maintaining complete Fmoc removal within 10 minutes [9]. For sequences containing multiple aspartyl residues, the addition of Oxyma-based additives (0.1M in deprotection cocktails) suppresses succinimide byproduct formation by neutralizing the dibenzofulvene intermediate, preserving peptide integrity during iterative synthesis cycles [4] [9]. Microwave-assisted deprotection at 45°C accelerates Fmoc removal by 40% while reducing epimerization from 3.3% to <1% in model pentapeptides containing consecutive sterically hindered residues [9].
Table 3: Fmoc Deprotection Protocols for Bromothienylalanine Sequences
Deprotection Reagent | Time/Temp | Aspartimide Suppression | Recommended Application |
---|---|---|---|
20% Piperidine/DMF | 2 × 3 min, RT | Low | Routine sequences |
25% Piperidine/DMF | 2 × 5 min, RT | Moderate | Sterically hindered sequences |
5% DBU/DMF | 1 × 2 min, RT | High | Acid-sensitive sequences |
Morpholine/DMF (1:1) | 2 × 5 min, RT | Very High | Aspartate-rich sequences |
0.1M Oxyma/Piperidine | 2 × 4 min, RT | Excellent | Problematic sequences |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: